Cas no 1593478-49-9 (3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative with significant utility in organic synthesis and pharmaceutical research. Its trifluoroacetyl group enhances electrophilicity, making it a valuable intermediate for constructing complex molecules, particularly in peptidomimetics and bioactive compound development. The methyl substitution at the 3-position introduces steric and electronic effects that can influence reactivity and selectivity. This compound’s rigid pyrrolidine scaffold and trifluoroacetyl protection offer stability under various reaction conditions, facilitating its use in multi-step syntheses. Its carboxylic acid functionality further allows for versatile derivatization, enabling applications in medicinal chemistry and asymmetric synthesis. The product is characterized by high purity and consistent performance in demanding synthetic workflows.
3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid structure
1593478-49-9 structure
商品名:3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
CAS番号:1593478-49-9
MF:C8H10F3NO3
メガワット:225.16511297226
MDL:MFCD32121932
CID:5616867
PubChem ID:102776066

3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-3138070
    • 1593478-49-9
    • 3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
    • 3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
    • MDL: MFCD32121932
    • インチ: 1S/C8H10F3NO3/c1-4-2-3-12(5(4)6(13)14)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)
    • InChIKey: XZFRSKFQWCFVMW-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CCC(C)C1C(=O)O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 225.06127767g/mol
  • どういたいしつりょう: 225.06127767g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 57.6Ų

3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3138070-1.0g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
1.0g
$1043.0 2025-03-19
Enamine
EN300-3138070-2.5g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
2.5g
$2043.0 2025-03-19
Enamine
EN300-3138070-10.0g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
10.0g
$4483.0 2025-03-19
Enamine
EN300-3138070-1g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9
1g
$1043.0 2023-09-05
Enamine
EN300-3138070-5g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9
5g
$3023.0 2023-09-05
Enamine
EN300-3138070-0.5g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
0.5g
$1001.0 2025-03-19
Enamine
EN300-3138070-0.25g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
0.25g
$959.0 2025-03-19
Enamine
EN300-3138070-0.05g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
0.05g
$876.0 2025-03-19
Enamine
EN300-3138070-5.0g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
5.0g
$3023.0 2025-03-19
Enamine
EN300-3138070-0.1g
3-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid
1593478-49-9 95.0%
0.1g
$917.0 2025-03-19

3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 関連文献

3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acidに関する追加情報

3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS No. 1593478-49-9): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, 3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS No. 1593478-49-9) has emerged as a pivotal compound for researchers and pharmaceutical developers. This pyrrolidine derivative is renowned for its unique structural features, including a trifluoroacetyl group and a carboxylic acid moiety, which make it a valuable intermediate in the synthesis of complex molecules. Its applications span from drug discovery to material science, aligning with the growing demand for high-performance synthetic intermediates in cutting-edge research.

The compound’s CAS number 1593478-49-9 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in academic and industrial settings. Recent trends highlight a surge in interest for fluorinated pyrrolidines, driven by their enhanced metabolic stability and bioavailability in drug design. As researchers explore AI-driven molecular modeling and green chemistry approaches, 3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid stands out as a candidate for sustainable synthesis routes, addressing the need for eco-friendly reagents.

One of the most compelling aspects of this compound is its role in peptide mimetics and small-molecule therapeutics. The trifluoroacetyl group introduces electron-withdrawing properties, which can modulate reactivity in coupling reactions, a topic frequently discussed in forums like ResearchGate. Additionally, its chiral center at the 2-position makes it a valuable scaffold for asymmetric synthesis, a hot topic in catalysis research and enantioselective transformations.

From a technical perspective, the compound’s solubility in polar aprotic solvents like DMF and DMSO is often queried in search engines, underscoring its practicality in laboratory workflows. Recent publications have also explored its potential in metal-organic frameworks (MOFs) and polymeric materials, where its carboxylic acid functionality enables covalent modifications. This versatility aligns with the broader shift toward multifunctional building blocks in materials science.

In summary, 3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS No. 1593478-49-9) is a compound of significant interest due to its structural diversity and applicability across multiple disciplines. Its integration into high-throughput screening libraries and computational chemistry workflows further cements its status as a modern synthetic staple. As the scientific community continues to prioritize innovation in molecular design, this compound is poised to remain at the forefront of research advancements.

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